2,6-Diazabicyclo[3.2.1]octan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,6-Diazabicyclo[3.2.1]octan-7-one” is a chemical compound with the CAS Number: 1822567-54-3 . It has a molecular weight of 126.16 and its IUPAC name is (1R,5S)-2,6-diazabicyclo[3.2.1]octan-7-one .
Molecular Structure Analysis
The InChI code for “2,6-Diazabicyclo[3.2.1]octan-7-one” is 1S/C6H10N2O/c9-6-5-3-4(8-6)1-2-7-5/h4-5,7H,1-3H2,(H,8,9) . This indicates the presence of 6 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom in the molecule .Scientific Research Applications
β-Lactamase Inhibitors
“2,6-Diazabicyclo[3.2.1]octan-7-one” derivatives have been studied as prospective β-lactamase inhibitors . β-lactamase inhibition is an alternative strategy to cope with antibiotic resistance where the inhibitor is employed in combination with existing antibiotics . The diazabicyclooctane ring is a non-β-lactam motif capable of inhibiting the β-lactamases .
Antibacterial Properties
The compounds synthesized from “2,6-Diazabicyclo[3.2.1]octan-7-one” showed antibacterial activity when tested in combination with meropenem . This suggests that these compounds could be used in the development of new antibacterial drugs .
Synthesis of Tropane Alkaloids
The 8-azabicyclo[3.2.1]octane scaffold, which can be derived from “2,6-Diazabicyclo[3.2.1]octan-7-one”, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Conversion into Diazabicyclo[2.2.2]octanes
“2,6-Diazabicyclo[3.2.1]octan-7-one” can be converted into diazabicyclo[2.2.2]octanes . This conversion process could be useful in the synthesis of various chemical compounds .
Formation of Tricyclic Lactone-Lactam Systems
When certain acids are used as dipolarophiles, “2,6-Diazabicyclo[3.2.1]octan-7-one” can be converted into novel tricyclic fused lactone-lactam systems . These tricyclic compounds could have potential applications in various fields .
Development of New Nitrogen Containing Heterocyclic Compounds
“2,6-Diazabicyclo[3.2.1]octan-7-one” derivatives have been found to have antibacterial properties . This suggests that these compounds could be used in the development of new nitrogen containing heterocyclic compounds .
Mechanism of Action
Target of Action
It is known that similar structures, such as 2-azabicyclo[321]octanes, have been found to exhibit high affinity for α4β2 neuronal nicotinic acetylcholine receptors .
Mode of Action
This cis-enamine is further isomerized to the more stable trans-enamine via isomerization .
Biochemical Pathways
Similar structures, such as 2-azabicyclo[321]octanes, have been applied as key synthetic intermediates in several total syntheses .
Result of Action
Similar compounds have been reported to enhance the potency of other drugs when used in combination .
properties
IUPAC Name |
2,6-diazabicyclo[3.2.1]octan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c9-6-5-3-4(8-6)1-2-7-5/h4-5,7H,1-3H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYILJYPUXYXKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2CC1NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diazabicyclo[3.2.1]octan-7-one | |
CAS RN |
1822567-54-3 |
Source
|
Record name | 2,6-diazabicyclo[3.2.1]octan-7-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.